2-(Benzylamino)nicotinonitrile
Overview
Description
2-(Benzylamino)nicotinonitrile is an organic compound with the molecular formula C13H11N3. It consists of a nicotinonitrile core with a benzylamino group attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
2-(Benzylamino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Benzylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- 2-(Aminomethyl)nicotinonitrile
- 2-(Phenylamino)nicotinonitrile
- 2-(Methylamino)nicotinonitrile
Comparison: 2-(Benzylamino)nicotinonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties.
Biological Activity
2-(Benzylamino)nicotinonitrile is an organic compound characterized by its unique structural features, combining a benzylamino group with a nicotinonitrile core. Its molecular formula is C13H11N3, and it has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The presence of the benzylamino group in this compound imparts distinct chemical properties that influence its biological activity. The compound is believed to interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Preliminary studies suggest that it may be involved in pathways related to inflammation and cell proliferation .
- Enzyme Interaction : this compound may act as a biochemical probe to study enzyme interactions.
- Receptor Binding : It potentially binds to receptors involved in inflammatory responses and cellular growth regulation.
Anti-inflammatory and Anticancer Properties
Research has indicated that this compound exhibits promising anti-inflammatory and anticancer activities. For instance, its derivatives have been explored for their efficacy against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Modulates inflammatory pathways | |
Anticancer | Potential efficacy against cancer cell lines | |
β-cell Protection | Protects pancreatic β-cells from ER stress |
Case Studies
- Pancreatic β-cell Protection : A study identified a derivative of this compound that exhibited significant protective effects on pancreatic β-cells against ER stress. The compound demonstrated maximal activity with an EC50 value of , indicating high potency in preventing cell death associated with diabetes .
- Synthesis and Biological Evaluation : Another investigation focused on synthesizing multi-substituted pyridines from ylidenemalononitriles, which included derivatives of this compound. The study highlighted the compound's role as an intermediate in synthesizing more complex organic molecules with potential biological applications .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-(Aminomethyl)nicotinonitrile | Aminomethyl group | Anticancer activity |
4-anilino-2-(benzylamino)nicotinonitrile | Aniline substituent | Antimicrobial properties |
2-(Methylamino)nicotinonitrile | Methylamine instead of benzylamine | Moderate anti-inflammatory effects |
The presence of the benzylamino moiety in this compound enhances its biological activity compared to these similar compounds, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-(benzylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQHSDPGWFMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340158 | |
Record name | 2-(benzylamino)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50351-72-9 | |
Record name | 2-(benzylamino)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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